3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one
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Overview
Description
3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidinone ring with an amino group at the 3-position, a 4-chloro-phenyl group at the 5-position, and a thioxo group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and inflammation, leading to its anticancer and anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazolidine derivatives: Exhibit diverse biological activities, including neuroprotective and antioxidant effects.
Uniqueness
3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives .
Properties
Molecular Formula |
C10H7ClN2OS2 |
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Molecular Weight |
270.8 g/mol |
IUPAC Name |
(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS2/c11-7-3-1-6(2-4-7)5-8-9(14)13(12)10(15)16-8/h1-5H,12H2/b8-5- |
InChI Key |
QTNCEBZYJGVYDL-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N)Cl |
Origin of Product |
United States |
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